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Compound of Interest

Compound Name:
(5-Bromopyridin-3-

yl)methanamine

Cat. No.: B163011 Get Quote

An In-Depth Technical Guide to (5-Bromopyridin-3-yl)methanamine: Synthesis, Analysis, and

Application in Drug Discovery

This guide provides an in-depth technical overview of (5-Bromopyridin-3-yl)methanamine, a

pivotal building block for professionals in pharmaceutical research and medicinal chemistry. We

will dissect its chemical properties, provide validated protocols for its synthesis and analysis,

and explore its strategic importance in the development of modern therapeutics.

Introduction: Clarifying the Core Structure
The term "(5-Bromopyridin-3-yl)methanamine" serves as a parent name for a versatile

chemical scaffold. In practice, researchers will most commonly encounter two variants: the

primary amine and its N-methylated derivative. Both are crucial intermediates, but their distinct

molecular weights and properties necessitate clear differentiation. This guide will address both

compounds, providing clarity for procurement, synthesis, and application.

The strategic placement of a bromine atom and an aminomethyl group on the pyridine ring

makes this scaffold exceptionally valuable. The bromine atom is an excellent handle for

transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing

for the facile introduction of molecular complexity.[1][2] The aminomethyl group provides a key

vector for building out structures and interacting with biological targets.
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Core Compound Specifications
Accurate compound specification is the foundation of reproducible science. The key

physicochemical properties of the primary and N-methylated amines are summarized below for

easy reference.

Property
1-(5-bromopyridin-3-
yl)methanamine

1-(5-Bromopyridin-3-yl)-N-
methylmethanamine

Structure

Molecular Formula C₆H₇BrN₂ C₇H₉BrN₂

Molecular Weight 187.04 g/mol [3] 201.06 g/mol [4][5]

CAS Number 1001414-82-9 (representative) 73335-64-5[4][5]

Appearance Solid
Not specified; likely an oil or

low-melting solid

SMILES NCc1cncc(Br)c1 CNCc1cncc(Br)c1

InChI Key
OQUHYNMITHDQLD-

UHFFFAOYSA-N

YGHMCDQFNLURSO-

UHFFFAOYSA-N

Strategic Importance in Medicinal Chemistry
The pyridine ring is a privileged scaffold in drug discovery, known to enhance pharmacokinetic

properties and participate in hydrogen bonding with biological targets.[6] The (5-
Bromopyridin-3-yl)methanamine moiety is particularly significant in the synthesis of kinase

inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and

autoimmune diseases.[7][8]

The 3-aminomethylpyridine core can act as a "hinge-binder," forming critical hydrogen bonds

with the backbone of the kinase hinge region. The bromine at the 5-position serves as a

versatile synthetic anchor point. It allows medicinal chemists to use powerful cross-coupling

reactions to explore a wide chemical space at the solvent-exposed region of the ATP-binding

pocket, optimizing potency, selectivity, and physicochemical properties.[1][9]
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Synthesis Pathway Analysis: Reductive Amination
The most direct and widely adopted method for synthesizing these compounds is the reductive

amination of a carbonyl precursor, specifically 5-bromopyridine-3-carbaldehyde.[10][11] This

one-pot reaction is highly efficient and tolerates a wide range of functional groups, making it a

workhorse in drug discovery campaigns.

Causality in Experimental Design
Reductive amination involves two key transformations: the formation of an imine intermediate

from the aldehyde and an amine, followed by its immediate reduction to the final amine

product.[10] The choice of reagents is critical for success:

Amine Source: For the primary amine, a source of ammonia (like ammonium acetate) is

used. For the N-methylated analog, methylamine is used.

Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the preferred reducing agent.

Unlike stronger hydrides like sodium borohydride, STAB is milder and selective for the

protonated imine intermediate over the starting aldehyde. It is also tolerant of the slightly

acidic conditions often used to catalyze imine formation, allowing the entire process to occur

in a single reaction vessel.[12]

Solvent: A non-protic solvent like dichloromethane (DCM) or dichloroethane (DCE) is

typically used to prevent unwanted reactions with the hydride reagent.

Representative Experimental Workflow: Synthesis
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Reaction Setup

Reaction

Work-up & Isolation

Purification

Dissolve 5-bromopyridine-
3-carbaldehyde in DCM

Add Ammonium Acetate
(Amine Source)

1.0 eq

Add Sodium Triacetoxyborohydride
(Reducing Agent)

1.5 eq
1.2 eq

Stir at Room Temperature
(2-16 hours)

Monitor by TLC/LC-MS

Check for consumption
of starting material

Quench with aq. NaHCO₃

Reaction Complete

Extract with DCM

Dry organic layer (Na₂SO₄)

Concentrate in vacuo

Purify by column chromatography
(e.g., DCM/MeOH/NH₃ gradient)

(5-Bromopyridin-3-yl)methanamine
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Sample Preparation

HPLC Analysis

Data Processing

Accurately weigh ~1 mg
of sample

Dissolve in 1 mL of
Mobile Phase A/B (50:50)

Filter through 0.45 µm
syringe filter

Inject 5-10 µL onto
C18 RP-HPLC column

Elute with gradient
(Water/ACN + 0.1% Acid)

Detect at 254 nm

Integrate peak areas
in chromatogram

Calculate Purity (%)
(Area of Main Peak / Total Area)

Purity Report

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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